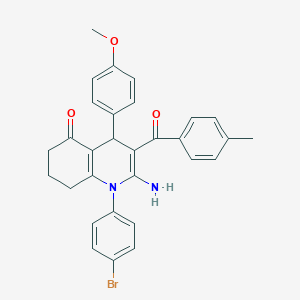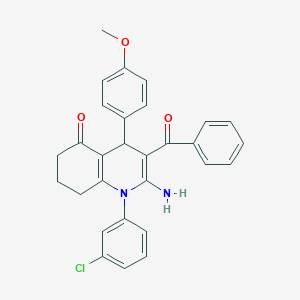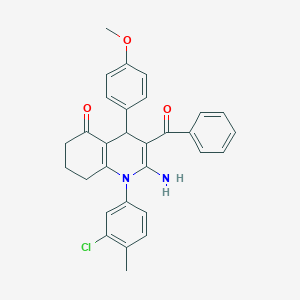![molecular formula C21H24N2O4 B304395 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidines. It has been the focus of many scientific studies due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to decrease the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities, which make it a promising compound for further research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
将来の方向性
There are several future directions for the research of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One of the directions is to further investigate its mechanism of action to optimize its use. Another direction is to explore its potential use as a drug delivery system. In addition, it would be interesting to study its effects on other inflammatory mediators and enzymes. Finally, it would be beneficial to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. However, further research is needed to fully understand its mechanism of action and optimize its use.
合成法
The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction between 4-ethoxybenzaldehyde and 3-methoxyphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with maleic anhydride to obtain the final compound.
科学的研究の応用
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a drug delivery system.
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-9-7-16(8-10-17)23-20(24)14-19(21(23)25)22-12-11-15-5-4-6-18(13-15)26-2/h4-10,13,19,22H,3,11-12,14H2,1-2H3 |
InChIキー |
ZGDKRMHVGBBXBE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















